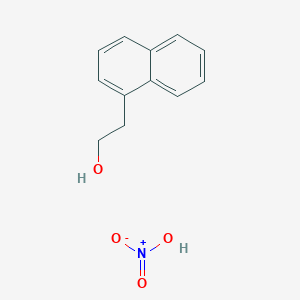
2-Naphthalen-1-ylethanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-1-ylethanol;nitric acid is a compound that combines the structural features of naphthalene and ethanol with the reactivity of nitric acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while ethanol is a simple alcohol Nitric acid is a strong acid and oxidizing agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-ylethanol typically involves the reduction of 2-naphthaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.
For the preparation involving nitric acid, nitration reactions are commonly employed. Nitration of naphthalene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to prevent over-nitration.
Industrial Production Methods
Industrial production of naphthalene derivatives often involves the distillation and fractionation of petroleum or coal tar. The nitration process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalen-1-ylethanol;nitric acid undergoes various types of chemical reactions, including:
Oxidation: The alcohol group in 2-Naphthalen-1-ylethanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group introduced during nitration can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Naphthalen-1-ylacetaldehyde, 2-Naphthalen-1-ylacetic acid.
Reduction: 2-Naphthalen-1-ylethylamine.
Substitution: 2-Naphthalen-1-ylhalides, 2-Naphthalen-1-ylalkyl derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalen-1-ylethanol;nitric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalen-1-ylethanol;nitric acid involves its interaction with molecular targets through various pathways:
Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Electrophilic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.
Hydrogen Bonding: The hydroxyl group in the ethanol moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
2-Naphthalen-1-ylethanol;nitric acid can be compared with other naphthalene derivatives and ethanol-based compounds:
2-Naphthol: Similar in structure but lacks the ethanol moiety. It is primarily used as a precursor for dyes and pigments.
2-Naphthaldehyde: An intermediate in the synthesis of 2-Naphthalen-1-ylethanol, used in organic synthesis.
2-Naphthalen-1-ylacetic acid: A carboxylic acid derivative with different reactivity and applications in pharmaceuticals.
Nitroethanol: Contains a nitro group similar to the nitrated form of 2-Naphthalen-1-ylethanol, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its combined structural features and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
130209-96-0 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-naphthalen-1-ylethanol;nitric acid |
InChI |
InChI=1S/C12H12O.HNO3/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;2-1(3)4/h1-7,13H,8-9H2;(H,2,3,4) |
Clave InChI |
OLZSPOFZZYAZGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



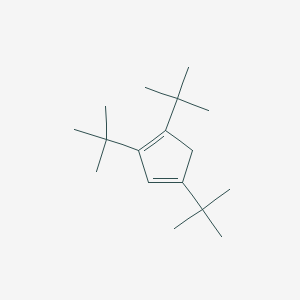


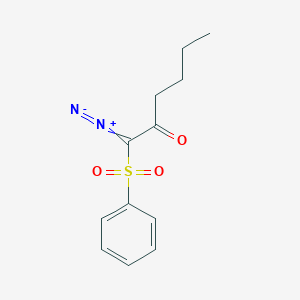
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)

![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
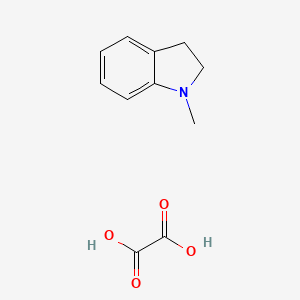
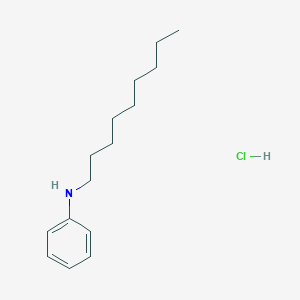
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
